Product packaging for 5-Ethyl-2-methyloxazole(Cat. No.:CAS No. 53833-29-7)

5-Ethyl-2-methyloxazole

Cat. No.: B12708846
CAS No.: 53833-29-7
M. Wt: 111.14 g/mol
InChI Key: KVHQALCDTOJIBP-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) Heterocycles in Chemical and Biological Sciences

Oxazoles are a class of five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom at the 1- and 3-positions of the ring, respectively. alliedacademies.org This structural motif is a cornerstone in medicinal chemistry and has garnered significant attention from researchers for decades. tandfonline.comsemanticscholar.org The oxazole nucleus is considered a valuable scaffold in the development of new therapeutic agents due to its ability to interact with various enzymes and receptors through non-covalent bonds. tandfonline.comsemanticscholar.org

The significance of oxazole heterocycles is underscored by their presence in a wide array of biologically active compounds. The biological activities associated with the oxazole moiety are diverse, including anti-inflammatory, antibiotic, antifungal, anticancer, and antiviral properties. alliedacademies.orgmuseonaturalistico.itmuseonaturalistico.it This versatility has led to the development of numerous oxazole-containing drugs for treating various diseases. tandfonline.comsemanticscholar.org The study of structure-activity relationships (SAR) in oxazole derivatives is crucial for rational drug design, allowing chemists to create molecules with enhanced efficacy and specificity. semanticscholar.orgmuseonaturalistico.it Beyond medicine, oxazole derivatives also find applications in agricultural science, biotechnology, and material sciences. tandfonline.com

Overview of 5-Ethyl-2-methyloxazole within the Oxazole Family

Within the vast family of oxazoles, this compound is classified as a 2,5-disubstituted oxazole, meaning it has substituents at the second and fifth positions of the oxazole ring. foodb.ca Specifically, it features a methyl group at position 2 and an ethyl group at position 5. While research on this particular compound is not extensive, its identity and basic properties have been established. foodb.ca

This compound has been identified in several food products, notably in Arabica and Robusta coffees, as well as in nuts. foodb.ca Its presence in these foods suggests it may serve as a potential biomarker for their consumption. foodb.ca

Below is a table detailing some of the chemical and physical properties of this compound.

PropertyValueSource
CAS Number 53833-29-7 foodb.ca
Molecular Formula C₆H₉NO
logP 1.51 foodb.ca
pKa (Strongest Basic) 2.02 foodb.ca
Polar Surface Area 26.03 Ų foodb.ca
Rotatable Bond Count 1 foodb.ca
Water Solubility 14.6 g/L foodb.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO B12708846 5-Ethyl-2-methyloxazole CAS No. 53833-29-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53833-29-7

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

5-ethyl-2-methyl-1,3-oxazole

InChI

InChI=1S/C6H9NO/c1-3-6-4-7-5(2)8-6/h4H,3H2,1-2H3

InChI Key

KVHQALCDTOJIBP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(O1)C

Origin of Product

United States

Synthetic Methodologies for 5 Ethyl 2 Methyloxazole and Its Precursors/analogs

Classical Oxazole (B20620) Synthesis Routes

The foundational methods for oxazole synthesis have been known for over a century and rely on the cyclization of acyclic precursors. These reactions, while traditional, remain fundamental in organic synthesis. ijpsonline.comslideshare.net

The Robinson-Gabriel synthesis is a robust method for preparing 2,5-disubstituted oxazoles through the intramolecular cyclodehydration of a 2-acylamino-ketone. wikipedia.orgsynarchive.com The reaction is typically catalyzed by strong dehydrating agents such as sulfuric acid, polyphosphoric acid, or phosphorus pentachloride. ijpsonline.comchempedia.info

For the specific synthesis of 5-Ethyl-2-methyloxazole, the required starting material would be N-(1-oxobutan-2-yl)acetamide . The mechanism involves the protonation of the amide or ketone oxygen, followed by an intramolecular nucleophilic attack of the amide oxygen onto the ketone carbonyl carbon to form a five-membered ring intermediate (an oxazoline (B21484) derivative). Subsequent dehydration yields the aromatic oxazole ring. ijpsonline.com While yields with agents like sulfuric acid can be modest, the use of polyphosphoric acid has been shown to improve efficiency to 50-60% in some cases. ijpsonline.com

A relevant documented synthesis for a closely related structure, t-butyl this compound-4-carboxylate, proceeds from t-butyl 2-acetylamino-3-bromo-2-pentenoate via dehydrobromination, showcasing a variation of this cyclization principle. oup.com

Discovered by Emil Fischer in 1896, this synthesis produces a 2,5-disubstituted oxazole from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.org The reaction is a dehydration process that occurs under mild conditions. wikipedia.org

To prepare this compound, the necessary precursors would be 2-hydroxybutanenitrile (the cyanohydrin of propionaldehyde) and acetaldehyde . The mechanism commences with the formation of an iminochloride intermediate from the cyanohydrin and HCl. This intermediate then reacts with the aldehyde, leading to a chloro-oxazoline intermediate which, after tautomerization and elimination of HCl, yields the final oxazole product. wikipedia.org Although this method has been predominantly applied to the synthesis of diaryloxazoles, its use with aliphatic substrates has also been reported. wikipedia.org

The Van Leusen oxazole synthesis is a versatile method for creating the oxazole ring, particularly for 5-substituted variants. nih.gov The reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate. organic-chemistry.orgmdpi.com

In its standard form, reacting propionaldehyde (B47417) with TosMIC would yield 5-ethyloxazole. nih.govorganic-chemistry.org The mechanism proceeds via the deprotonation of TosMIC, which then attacks the aldehyde carbonyl. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline. wikipedia.org Elimination of the toluenesulfinic acid group then leads to the aromatic 5-substituted oxazole. nih.govorganic-chemistry.org Achieving the 2-methyl substitution found in this compound is not a direct outcome of this primary reaction. However, the versatility of the Van Leusen approach has been expanded to one-pot syntheses of 4,5-disubstituted oxazoles by including aliphatic halides in the reaction mixture, demonstrating its potential for creating more complex substitution patterns. thieme-connect.comorganic-chemistry.org

The Bredereck synthesis provides a pathway to oxazoles by reacting α-haloketones with amides. ijpsonline.comtaylorandfrancis.com To synthesize this compound via this route, the reactants would be a 1-halo-2-butanone (e.g., 1-bromo-2-butanone) and acetamide . This method is noted as an efficient and economical process for producing substituted oxazoles and is particularly effective for synthesizing 2,4-disubstituted oxazoles. ijpsonline.com The reaction involves the N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to furnish the oxazole ring.

Table 1: Overview of Classical Oxazole Synthesis Routes

Synthesis MethodKey ReactantsTypical Product ScopeKey Conditions
Robinson-Gabriel 2-Acylamino-ketone2,5-Disubstituted oxazolesStrong dehydrating agent (e.g., H₂SO₄, PPA) ijpsonline.comwikipedia.org
Fischer-Oxazole Cyanohydrin, Aldehyde2,5-Disubstituted oxazoles (esp. diaryl)Anhydrous HCl in dry ether wikipedia.org
Van Leusen Aldehyde, TosMIC5-Substituted oxazolesBase (e.g., K₂CO₃) in alcohol nih.govorganic-chemistry.org
Bredereck α-Haloketone, AmideSubstituted oxazoles (esp. 2,4-disubstituted)Heating reactants together ijpsonline.comresearchgate.net

Transition Metal-Catalyzed Synthetic Strategies

Modern synthetic chemistry often employs transition metal catalysts to achieve high efficiency and selectivity. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for the construction and functionalization of heterocyclic rings like oxazoles.

Palladium catalysis offers sophisticated strategies for synthesizing 2,5-disubstituted oxazoles that may not be readily accessible through classical methods. These methods often involve cross-coupling reactions that form new carbon-carbon bonds at specific positions on a pre-existing oxazole core. nih.gov

A general and highly adaptable route to 2,5-disubstituted oxazoles involves the site-selective functionalization of a starting oxazole. nih.gov For instance, a synthesis could begin with 2-(phenylsulfonyl)-1,3-oxazole . This substrate undergoes a highly selective deprotonation at the C-5 position using a strong base like n-butyllithium. The resulting C-5 carbanion can then be reacted with an ethylating agent, such as iodoethane , to install the ethyl group at the 5-position. The final step involves the displacement of the 2-phenylsulfonyl group with a methyl group. This can be achieved through a nucleophilic substitution with an organometallic reagent like methyllithium (B1224462) or via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) after converting the sulfonyl group into a suitable leaving group or coupling partner. nih.gov

Other palladium-catalyzed methods include the direct arylation or alkenylation at the C2 position of an oxazole ring, demonstrating the power of palladium to activate C-H bonds for functionalization. ijpsonline.comorganic-chemistry.org While specific examples for the direct synthesis of this compound are not prevalent, these general methodologies provide a clear and versatile blueprint for its construction.

Table 2: Summary of a Palladium-Catalyzed Strategy for 2,5-Disubstituted Oxazoles

StepReaction TypeReagentsIntermediate/Product
1 C-5 Deprotonation/Alkylation2-(Phenylsulfonyl)-1,3-oxazole, n-BuLi, Iodoethane5-Ethyl-2-(phenylsulfonyl)-1,3-oxazole
2 C-2 Substitution/CouplingOrganometallic methyl reagent (e.g., MeLi) or Pd-catalyzed cross-couplingThis compound

Copper-Catalyzed Reactions

Copper catalysis offers an attractive alternative to palladium-based methods, owing to copper's lower cost and toxicity. acs.org Several efficient copper-catalyzed methods have been developed for the synthesis of substituted oxazoles.

A highly efficient synthesis of polysubstituted oxazoles has been developed through a copper-catalyzed tandem oxidative cyclization. acs.orgnih.gov This method allows for the construction of the oxazole ring from simple, readily available starting materials, such as benzylamines and 1,3-dicarbonyl compounds, under mild conditions. organic-chemistry.orgacs.org

The reaction proceeds in the presence of a copper catalyst (e.g., copper(II) acetate) and an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.org The transformation is believed to involve a tandem sequence of oxidation and cyclization steps. acs.org This approach is notable for its operational simplicity and its tolerance for a variety of substituents on both starting materials, providing access to a wide range of polysubstituted oxazole derivatives in moderate to good yields. organic-chemistry.org

Table 3: Copper-Catalyzed Tandem Oxidative Cyclization of Benzylamines and 1,3-Dicarbonyls

Benzylamine (B48309) Derivative1,3-Dicarbonyl CompoundCatalyst/OxidantSolventYieldReference
BenzylamineEthyl acetoacetateCu(OAc)₂ / TBHPDMF93% organic-chemistry.org
4-MethoxybenzylamineEthyl acetoacetateCu(OAc)₂ / TBHPDMF85% organic-chemistry.org
BenzylamineAcetylacetoneCu(OAc)₂ / TBHPDMF81% organic-chemistry.org
4-ChlorobenzylamineDibenzoylmethaneCu(OAc)₂ / TBHPDMF72% organic-chemistry.org

A novel and efficient route to 2,4-disubstituted oxazoles involves a copper-catalyzed [3+2] annulation/olefination cascade. thieme-connect.comorganic-chemistry.org This reaction occurs between readily available amides and iodonium–phosphonium hybrid ylides. organic-chemistry.orgorganic-chemistry.org A key feature of this methodology is the in-situ generation of an α-phosphonium copper carbenoid, which acts as the key intermediate. thieme-connect.comsorbonne-universite.fr

The cascade process offers excellent regioselectivity under mild reaction conditions (e.g., 40 °C) and has a broad substrate scope, tolerating various functional groups on the amide component. organic-chemistry.orgsorbonne-universite.fr The method avoids the use of potentially hazardous α-diazo ketones, which are common carbene precursors. organic-chemistry.org This strategy has been applied to the late-stage functionalization of drug molecules and the rapid synthesis of chiral ligands, demonstrating its synthetic utility. thieme-connect.comsorbonne-universite.fr While this specific cascade produces 2,4-disubstituted oxazoles, it represents a significant copper-catalyzed approach to oxazole ring synthesis. thieme-connect.comorganic-chemistry.org

Gold Catalysis

Gold catalysis has emerged as a powerful tool in organic synthesis, enabling unique transformations under mild conditions. acs.org Several gold-catalyzed methods have been developed for the efficient synthesis of 2,5-disubstituted oxazoles.

One approach involves the gold-catalyzed intermolecular oxidation of alkynes. organic-chemistry.org In this [2+2+1] annulation, a terminal alkyne, a nitrile (acting as both reactant and solvent), and an oxygen atom from an N-oxide oxidant combine to form the 2,5-disubstituted oxazole ring. organic-chemistry.org This method provides a safer alternative to syntheses using α-diazoketones and exhibits broad substrate scope. organic-chemistry.org

Another strategy is the cyclization of N-propargylcarboxamides, which proceeds under mild conditions using a gold(III) chloride catalyst. acs.org Monitoring of this reaction by ¹H NMR spectroscopy revealed the formation of a 5-methylene-4,5-dihydrooxazole intermediate, providing insight into the reaction mechanism. acs.org

Furthermore, a gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles has been developed. scispace.comrsc.org This protocol uses readily available starting materials and proceeds under mild conditions, offering a scalable route to fully-substituted oxazoles. A plausible mechanism involving a nitrene transfer process has been proposed. scispace.comrsc.org

Table 4: Overview of Gold-Catalyzed Syntheses of Substituted Oxazoles

Starting MaterialsCatalyst SystemReaction TypeProduct SubstitutionReference
Terminal Alkyne, Nitrile, N-OxideAu(PPh₃)NTf₂[2+2+1] Annulation2,5-Disubstituted organic-chemistry.org
N-PropargylcarboxamidesAuCl₃Cycloisomerization2,5-Disubstituted acs.org
Alkynyl Triazenes, 1,2,4-DioxazolesJohnPhosAuCl / AgOTf[3+2] CycloadditionFully-Substituted scispace.comrsc.org
Alkynyl Thioethers, AminidesDichloro(pyridine-2-carboxylato)goldGroup-TransferDensely Functionalized d-nb.info

Nickel Catalysis

Nickel-catalyzed reactions have emerged as a powerful tool for the synthesis of substituted oxazoles, offering an economical alternative to palladium catalysis. These methods often involve cross-coupling reactions, where a C-S or other C-X bond is activated by a nickel catalyst to form new carbon-carbon bonds.

One notable approach involves the nickel-catalyzed cross-coupling of 2-methylthio-oxazole with organozinc reagents. This methodology allows for the synthesis of 2-substituted oxazoles. For instance, the reaction of 2-methylthio-oxazole with organozinc reagents in the presence of a nickel catalyst, such as NiCl2(PPh3)2, can yield 2-substituted oxazoles in good yields. By extending this method, a one-pot regioselective synthesis of 2,5-disubstituted oxazoles has also been demonstrated. This involves a sequential addition of different organozinc reagents, with an initial palladium-catalyzed reaction at the C-2 position followed by a nickel-catalyzed reaction at the C-5 position. nih.govsemanticscholar.orgrsc.org

Another strategy involves a nickel-catalyzed three-component coupling reaction of iodobenzene, an amino alcohol, and tert-butyl isocyanide to produce benzoxazoles and oxazolines. acs.org While not directly yielding this compound, this method highlights the versatility of nickel catalysis in constructing the oxazole core from simple precursors. The reaction proceeds efficiently in the absence of a ligand, with NiCl2 proving to be an effective catalyst. acs.org

A nickel-catalyzed asymmetric Ugi-type reaction has also been developed for the synthesis of chiral oxazole-containing hydroisoquinolines. researchgate.net This method utilizes an air-stable nickel catalyst and a diamine ligand, showcasing the potential for enantioselective oxazole synthesis.

Precursor(s)Catalyst/ReagentsProductYield (%)Reference
2-Methylthio-oxazole, Organozinc reagentsNiCl2(PPh3)22-Substituted oxazolesGood nih.govsemanticscholar.orgrsc.org
Iodobenzene, Amino alcohol, tert-Butyl isocyanideNiCl2, Cs2CO3Benzoxazoles/OxazolinesGood to Excellent acs.org
C,N-cyclic azomethine imines, IsocyanidesNi(OAc)2·4H2O, Diamine ligandChiral oxazole-containing hydroisoquinolinesUp to 85% researchgate.net

Lewis Acid Catalysis

Lewis acid catalysis provides a versatile platform for the synthesis of oxazoles through various reaction pathways, including cyclizations and multicomponent reactions.

A common method is the Lewis acid-catalyzed Ritter reaction of α-oxo tosylates with nitriles. This approach allows for the efficient synthesis of a variety of substituted oxazoles from readily available starting materials. researchgate.net The Lewis acid activates the carbonyl group, facilitating the subsequent cyclization.

Another powerful strategy involves a Lewis acid-promoted three-component cyclization of amides, ynals, and sodium sulfinates. This transition-metal-free, one-pot process leads to the formation of functionalized oxazoles with high regioselectivity and good functional group tolerance. orgchemres.org

Furthermore, a combination of gold catalysis, organocatalytic oxidation, and Lewis acid catalysis has been developed for the one-pot synthesis of functionalized oxazoles from N-propargylamides. In this system, a transition-metal-based Lewis acid is employed to enhance the efficiency of the oxidative carbon-nitrogen bond formation. ijpsonline.comeijppr.com More recently, a Zn(OTf)2-catalyzed tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates has been reported for the synthesis of oxazoles containing a CF3-substituted alcohol unit. rsc.org

The synthesis of an analog, t-butyl this compound-4-carboxylate, has been achieved through the dehydrobromination of t-butyl 2-acetylamino-3-bromo-2-pentenoate using triethylamine (B128534), which can be considered a base-catalyzed cyclization, a reaction class often influenced by Lewis acids. oup.com

Precursor(s)Catalyst/ReagentsProduct TypeReference
α-Oxo tosylates, NitrilesLewis AcidSubstituted oxazoles researchgate.net
Amides, Ynals, Sodium sulfinatesLewis AcidFunctionalized oxazoles orgchemres.org
N-PropargylamidesAu complexes, NHPI, Lewis AcidFunctionalized oxazoles ijpsonline.comeijppr.com
N-Propargylamides, TrifluoropyruvatesZn(OTf)2Oxazoles with CF3-alcohol unit rsc.org
t-Butyl 2-acetylamino-3-bromo-2-pentenoateTriethylaminet-Butyl this compound-4-carboxylate oup.com

Green Chemistry Approaches in Oxazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like oxazoles, aiming to reduce waste, energy consumption, and the use of hazardous substances.

Biocatalysis

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions. While specific biocatalytic methods for this compound are not widely reported, the use of biocatalysts in the synthesis of related heterocyclic structures is an area of growing interest. For instance, natural clays (B1170129) have been used as biocatalysts for the condensation of substituted acetophenones with urea (B33335) to form 2,4-disubstituted oxazoles in a green medium. tandfonline.com Additionally, immobilized Candida antarctica lipase (B570770) B (Novozym 435) has been shown to efficiently catalyze the synthesis of 1,3,4-oxadiazole (B1194373) thioether derivatives, demonstrating the potential of enzymes in constructing five-membered heterocyclic rings. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence as it often leads to dramatically reduced reaction times, increased yields, and improved product purity. Several microwave-assisted methods for the synthesis of oxazoles have been developed.

One such method involves the one-pot, microwave-assisted [3 + 2] cycloaddition of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC). By controlling the amount of base (K3PO4), this reaction can selectively yield either 5-substituted oxazoles or 4,5-disubstituted oxazolines in short reaction times. nih.govacs.orgacs.org Another approach utilizes microwave irradiation for the reaction of p-substituted 2-bromoacetophenone (B140003) and urea in DMF to produce 2-amino-4-aryl-oxazoles. ijpsonline.com

Precursor(s)Catalyst/ReagentsConditionsProduct TypeReference
Aryl aldehydes, TosMICK3PO4, IsopropanolMicrowave, 65 °C, 8 min5-Substituted oxazoles nih.govacs.orgacs.org
2-Bromoacetophenones, UreaDMFMicrowave2-Amino-4-aryl-oxazoles ijpsonline.com

Ultrasound-Assisted Synthesis

The use of ultrasound irradiation in chemical synthesis, known as sonochemistry, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation.

An efficient ultrasound-assisted Ugi three-component reaction has been reported for the synthesis of novel 2-aminonitrile oxazoles. This method significantly reduces reaction times from hours to just one hour while improving yields. semanticscholar.org Another green approach combines ultrasound with a deep eutectic solvent (DES) for the rapid and energy-efficient synthesis of oxazoles. This method was found to be much faster than conventional heating. researchgate.net Furthermore, ultrasound has been employed in the catalyst-free synthesis of benzoxazole (B165842) derivatives and in the IBX-mediated synthesis of oxazoles from benzoin (B196080) and various amines. rsc.org

Precursor(s)Catalyst/ReagentsConditionsProduct TypeYield (%)Reference
Isocyanide, Aldehyde, Amine-Ultrasound, Room Temp, 1 hr2-Aminonitrile oxazoles73-90 semanticscholar.org
4-Substituted phenacylbromide, AmideDeep Eutectic SolventUltrasound, 12-16 minOxazole derivatives- researchgate.net
Azo-linked salicylic (B10762653) acid, 2-Amino-4-chlorophenolEthanolUltrasound, 10-30 minBenzoxazole derivatives85-96 rsc.org
Benzoin, AminesIBX, DMSOUltrasound, 50 °COxazole derivatives63-87 rsc.org

Solvent-Free Methods

Conducting reactions without a solvent offers significant environmental benefits by reducing waste and simplifying purification processes. Several solvent-free methods for oxazole synthesis have been reported.

A copper-catalyzed, solvent-free annulation of ketones and amines under an oxygen atmosphere provides a facile route to 2,4,5-trisubstituted oxazoles at mild temperatures. acs.orgorganic-chemistry.org Another approach describes a catalyst-free synthesis of di- and trisubstituted oxazoles from α-haloketones and urea or phenylurea using PEG 400, a non-ionic liquid, at ambient temperature. eijppr.com Additionally, a patent describes a solvent-free synthesis of 2-oxazoles by reacting an aromatic nitrile with ethanolamine (B43304) in the presence of copper acetate (B1210297). google.com

Precursor(s)Catalyst/ReagentsConditionsProduct TypeReference
Ketones, AminesCopper catalyst, O2Mild temperature2,4,5-Trisubstituted oxazoles acs.orgorganic-chemistry.org
α-Haloketones, Urea/PhenylureaPEG 400Ambient temperatureDi- and trisubstituted oxazoles eijppr.com
Aromatic nitrile, EthanolamineCopper acetate100 °C2-Oxazoles google.com

Continuous Flow Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of heterocyclic compounds like oxazoles, including enhanced safety, improved heat and mass transfer, and potential for automation and scalability. The synthesis of this compound in a continuous flow setup can be envisioned as a multi-step process, often involving the initial formation of an oxazoline intermediate followed by oxidation.

A plausible two-step flow process for preparing this compound would begin with the cyclization of a suitable precursor, such as a β-hydroxy amide, to form 2-methyl-5-ethyloxazoline. This reaction can be achieved rapidly at room temperature using a flow reactor. For instance, β-hydroxy amides can be converted to oxazolines with high efficiency using reagents like Deoxo-Fluor® in a continuous stream. organic-chemistry.org

The subsequent oxidation of the 2-methyl-5-ethyloxazoline intermediate to the target oxazole, this compound, can be performed in a second flow module. nih.gov This step often utilizes a packed-bed reactor containing an oxidizing agent. Amorphous manganese dioxide (MnO₂) is a common choice for this transformation, allowing for the straightforward oxidation of oxazolines to oxazoles. nih.gov The use of a back pressure regulator allows for heating the solvent above its atmospheric boiling point, which can accelerate the reaction. nih.gov This integrated, multi-step flow synthesis avoids the isolation of potentially unstable intermediates and allows for a more streamlined and efficient production of the final product. nih.gov

Table 1: Illustrative Parameters for Continuous Flow Synthesis of an Oxazole This table is based on general principles of flow chemistry for oxazole synthesis and does not represent a specific reported synthesis of this compound.

StepReactants/ReagentsReactor TypeTemperature (°C)Residence Time
1. Oxazoline Formation N-(1-hydroxy-pentan-2-yl)acetamide, Dehydrating Agent (e.g., Deoxo-Fluor®)Coil ReactorAmbient< 5 min
2. Oxidation 2-Methyl-5-ethyloxazoline, Oxidant (e.g., MnO₂)Packed-Bed Reactor80 - 12010 - 30 min

Specific Synthetic Pathways to this compound and Related Derivatives

Several classical and contemporary synthetic methods can be applied to the synthesis of this compound. These pathways offer different advantages in terms of starting material availability, reaction conditions, and substrate scope.

The Robinson-Gabriel synthesis is a cornerstone method for oxazole formation, involving the intramolecular cyclodehydration of a 2-acylamino ketone. wikipedia.orgfrontiersin.org To synthesize this compound via this route, the required precursor is N-(1-oxopentan-3-yl)acetamide .

The reaction is typically catalyzed by a strong acid or a dehydrating agent. Common reagents include sulfuric acid, polyphosphoric acid, or trifluoroacetic anhydride (B1165640). wikipedia.orgmdpi.com The mechanism involves the protonation of the ketone carbonyl, followed by nucleophilic attack from the amide oxygen to form a five-membered ring intermediate. Subsequent dehydration leads to the aromatic oxazole ring. The starting 2-acylamino ketone can often be prepared through the Dakin-West reaction. wikipedia.org

Table 2: Robinson-Gabriel Synthesis of this compound (Proposed)

Starting MaterialReagentSolventTemperatureProduct
N-(1-oxopentan-3-yl)acetamideH₂SO₄-HeatThis compound
N-(1-oxopentan-3-yl)acetamidePolyphosphoric Acid-HeatThis compound
N-(1-oxopentan-3-yl)acetamideTrifluoroacetic AnhydrideEthereal SolventRefluxThis compound

The Van Leusen oxazole synthesis is a versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.orgwikipedia.org For the synthesis of a 5-substituted oxazole like this compound, the reaction typically involves an aldehyde. In this case, propanal would react with a modified TosMIC reagent, such as an α-substituted tosylmethyl isocyanide, or in a one-pot reaction with TosMIC and a suitable electrophile. mdpi.com

The general mechanism starts with the deprotonation of TosMIC by a base (e.g., potassium carbonate) to form a nucleophilic intermediate. This intermediate then attacks the aldehyde (propanal). The resulting adduct undergoes an intramolecular cyclization, followed by the elimination of toluenesulfinic acid to yield the oxazole ring. wikipedia.orgorganic-chemistry.org This method is known for its mild reaction conditions. mdpi.com

Table 3: Van Leusen-type Synthesis for 5-Substituted Oxazoles

AldehydeIsocyanide ReagentBaseSolventProduct Type
PropanalTosylmethyl isocyanide (TosMIC)K₂CO₃Methanol5-Ethyl-oxazole
Aromatic AldehydesTosylmethyl isocyanide (TosMIC)K₂CO₃Methanol5-Aryl-oxazoles

Note: To obtain the 2-methyl substituent in this compound, a modified isocyanide reagent, such as 1-(isocyanoethyl)sulfonyl-4-methylbenzene, would be required.

Oxazoles can be formed through various condensation and cyclization strategies. One such approach is the Erlenmeyer-Plöchl reaction, which traditionally involves the condensation of an N-acylglycine with an aldehyde. To generate this compound, this would involve the condensation of N-acetylglycine with propanal in the presence of acetic anhydride and sodium acetate. This initially forms an azlactone (an oxazol-5(4H)-one), which can be further converted to the desired oxazole.

Another relevant condensation process involves the reaction of α-hydroxyketones with amides. While not a direct route to this compound, this highlights the versatility of condensation strategies in oxazole synthesis.

The cyclization of N-propargylamides has emerged as a powerful and modern method for synthesizing substituted oxazoles, often catalyzed by transition metals, particularly gold. beilstein-journals.orgresearchgate.net For the synthesis of this compound, the required starting material would be N-(pent-2-yn-1-yl)acetamide .

Gold(I) catalysts are highly effective in promoting the 5-exo-dig cyclization of N-propargylamides. The reaction proceeds through the activation of the alkyne by the gold catalyst, followed by intramolecular attack of the amide oxygen onto the activated alkyne. This forms a vinyl-gold intermediate which then isomerizes and protonates to yield the stable oxazole ring. This methodology is valued for its mild reaction conditions and high functional group tolerance.

Table 4: Gold-Catalyzed Cyclization of N-Propargylamides (General Scheme)

N-Propargylamide SubstrateCatalystSolventProduct
N-(pent-2-yn-1-yl)acetamide[Au(I)] catalyst (e.g., IPrAuCl/AgSbF₆)DichloromethaneThis compound
General N-propargylamide[Au(I)] catalystOrganic SolventSubstituted Oxazole

The Bredereck reaction provides a direct route to oxazoles from the reaction of an α-haloketone with an amide. alchempharmtech.com To synthesize this compound, this method would involve the reaction of an α-haloketone , such as 1-chloro-2-pentanone or 1-bromo-2-pentanone , with acetamide .

This reaction is typically carried out at elevated temperatures, sometimes in the presence of a dehydrating agent like phosphorus oxychloride. The mechanism involves the initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to form the oxazole ring. This method is particularly useful for the synthesis of 2,5-disubstituted oxazoles.

Table 5: Bredereck Synthesis of this compound (Proposed)

α-HaloketoneAmideConditionsProduct
1-Chloro-2-pentanoneAcetamideHeatThis compound
1-Bromo-2-pentanoneAcetamideHeat, POCl₃This compound

Dehydrobromination Reactions (e.g., using triethylamine)

Dehydrobromination serves as a key step in certain oxazole syntheses, typically involving the elimination of hydrogen bromide from a suitably functionalized acyclic precursor to induce cyclization. For the synthesis of this compound, a plausible route involves the dehydrobromination of an N-(α-bromo-β-ketoalkyl)amide.

A closely related synthesis has been reported for 5-alkyl-2-methyloxazole-4-carboxylates. oup.com In this method, a t-butyl 2-acetylamino-3-bromo-2-alkenoate is treated with triethylamine in benzene. The reaction is refluxed for several hours, leading to dehydrobromination and subsequent cyclization to form the oxazole ring. oup.com For instance, the synthesis of t-butyl this compound-4-carboxylate was achieved from t-butyl 2-acetylamino-3-bromo-2-pentenoate in approximately 40% yield. oup.com

Adapting this methodology for this compound would likely start with the precursor N-(1-bromo-2-oxobutyl)acetamide . The synthesis of this precursor can be envisioned in two steps: first, the acylation of an aminoketone, followed by bromination. 1-Amino-2-butanone can be acetylated with acetic anhydride to yield N-(2-oxobutyl)acetamide. Subsequent bromination at the α-position, for example using N-bromosuccinimide (NBS), would yield the desired bromo-ketone precursor.

The final dehydrobromination step would involve treating N-(1-bromo-2-oxobutyl)acetamide with a non-nucleophilic base such as triethylamine. The base abstracts a proton, leading to the elimination of the bromide and intramolecular cyclization to furnish this compound.

Table 1: Proposed Dehydrobromination Synthesis of this compound

StepPrecursor(s)Reagents/ConditionsIntermediate/ProductReference (Analogous Reaction)
11-Amino-2-butanone, Acetic AnhydridePyridine (B92270) or mild baseN-(2-oxobutyl)acetamideGeneral Acylation
2N-(2-oxobutyl)acetamideN-Bromosuccinimide (NBS), CCl₄, refluxN-(1-bromo-2-oxobutyl)acetamideGeneral α-bromination
3N-(1-bromo-2-oxobutyl)acetamideTriethylamine, Benzene, refluxThis compound oup.com

Routes from Acetyl Cysteine Derivatives

While direct synthetic routes from acetyl cysteine to this compound are not prominently described in the literature, derivatives of N-acetylated amino acids are fundamental precursors in classical oxazole chemistry. The Robinson-Gabriel synthesis, for example, utilizes 2-acylamino-ketones, which can be prepared from N-acetyl amino acids. wikipedia.orgconnectjournals.com

A hypothetical route to this compound could therefore originate from an appropriate N-acetylated amino acid, rather than N-acetyl cysteine itself, whose sulfur-containing side chain is not directly conducive to forming the target structure. The logical starting material for this approach would be N-acetyl-α-aminobutyric acid .

This route would proceed via the following key transformations:

Dakin-West Reaction : N-acetyl-α-aminobutyric acid can be converted into an α-acetamido ketone. Reacting N-acetyl-α-aminobutyric acid with acetic anhydride in the presence of a base like pyridine would yield N-(1-acetoxy-2-oxobutyl)acetamide .

Hydrolysis : The resulting acetoxy ketone can be hydrolyzed under mild acidic or basic conditions to afford the key intermediate, N-(1-hydroxy-2-oxobutyl)acetamide .

Cyclodehydration (Robinson-Gabriel Synthesis) : This intermediate, a 2-acylamino-ketone derivative, can then be cyclized to this compound using a dehydrating agent such as sulfuric acid or phosphorus oxychloride. wikipedia.org

This pathway leverages the core principles of using N-acetylated amino acids as synthons for oxazoles, even though it deviates from using cysteine as the direct starting block.

Table 2: Proposed Synthesis from an N-Acetyl Amino Acid Derivative

StepPrecursorReagents/ConditionsIntermediate/ProductReference (Reaction Type)
1N-acetyl-α-aminobutyric acidAcetic Anhydride, PyridineN-(1-acetoxy-2-oxobutyl)acetamideDakin-West Reaction
2N-(1-acetoxy-2-oxobutyl)acetamideMild acid or base hydrolysisN-(1-hydroxy-2-oxobutyl)acetamideHydrolysis
3N-(1-hydroxy-2-oxobutyl)acetamideH₂SO₄ or POCl₃, heatThis compoundRobinson-Gabriel Synthesis wikipedia.org

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified workup procedures. Several classical and modern methods for oxazole synthesis can be adapted into one-pot protocols for preparing this compound.

Robinson-Gabriel One-Pot Variant: The classical Robinson-Gabriel synthesis involves the cyclodehydration of a pre-formed 2-acylamino-ketone. wikipedia.org A one-pot modification can be designed where this intermediate is generated in situ. For this compound, this would involve the reaction of 1-amino-2-butanone hydrochloride with acetic anhydride in the presence of a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid. wikipedia.org The initial N-acylation is followed directly by the acid-catalyzed cyclodehydration in the same reaction vessel. Recently, a one-pot Friedel-Crafts/Robinson-Gabriel synthesis has been developed using an oxazolone (B7731731) template, highlighting the adaptability of this reaction. nih.gov

Hantzsch-Type Synthesis (Bredereck Reaction): Perhaps the most direct one-pot method is the reaction of an α-haloketone with an amide. ijpsonline.comijpsonline.com To synthesize this compound, 1-bromo-2-butanone (B1265390) would be reacted with acetamide . This condensation reaction is typically performed by heating the two components, sometimes in the presence of a catalyst. Modern variations of this reaction employ milder conditions. For example, iodine and potassium carbonate in DMF have been used to promote the synthesis of 2,5-disubstituted oxazoles from α-bromoketones and benzylamine derivatives, a reaction that could potentially be adapted for use with acetamide.

Modern Catalytic Methods: Recent advancements have led to the development of metal-catalyzed one-pot syntheses.

Silver-Mediated Synthesis : Silver triflate (AgOTf) has been shown to catalyze the cyclization of α-bromoketones and primary amides to yield 2,4,5-trisubstituted oxazoles. ijpsonline.com This method could be applied to the reaction between 1-bromo-2-butanone and acetamide.

Iodine-Catalyzed Oxidative Cyclization : A tandem oxidative cyclization catalyzed by iodine has been used to prepare 2,5-disubstituted oxazoles from aromatic aldehydes and aminoketones. organic-chemistry.org While this specific example uses different starting materials, it showcases the utility of iodine in modern one-pot oxazole synthesis.

Gold-Catalyzed Synthesis : Gold catalysts have been employed for the one-pot synthesis of substituted oxazoles from propargylic alcohols and amides, proceeding through a propargylic substitution and subsequent cycloisomerization. rroij.com

Table 3: One-Pot Synthetic Approaches to this compound

MethodPrecursorsReagents/ConditionsProductReference (Reaction Type)
Robinson-Gabriel Variant1-Amino-2-butanone HCl, Acetic AnhydrideH₂SO₄ or Polyphosphoric Acid, heatThis compound wikipedia.org
Hantzsch-Type Synthesis1-Bromo-2-butanone, AcetamideHeat; or I₂/K₂CO₃ in DMFThis compound ijpsonline.comijpsonline.com
Silver-Mediated Synthesis1-Bromo-2-butanone, AcetamideAgOTf, Ethyl AcetateThis compound ijpsonline.com

Chemical Reactivity and Functionalization of the Oxazole Ring

Substitution Reactions

Nucleophilic Substitution

Direct nucleophilic substitution on an unsubstituted oxazole (B20620) ring is generally uncommon. tandfonline.com However, the presence of a good leaving group, typically a halogen, facilitates such reactions. The reactivity of halo-oxazoles towards nucleophiles is greatest at the C2 position, followed by C4 and C5 (C2 >> C4 > C5). tandfonline.com

For a molecule like 5-Ethyl-2-methyloxazole, a synthetic strategy to enable nucleophilic substitution on the ring would first involve introducing a halogen. For instance, bromination at the C4 position would create a substrate, 4-bromo-5-Ethyl-2-methyloxazole, capable of undergoing substitution reactions.

Furthermore, direct deprotonation (metallation) at the C2 position using strong bases like organolithium reagents can create a nucleophilic center on the ring. However, this 2-lithio-oxazole intermediate is often unstable and can exist in equilibrium with a ring-opened isonitrile form, which can be trapped by electrophiles. wikipedia.orgnih.gov

Electrophilic Substitution

Electrophilic substitution on the oxazole ring is generally difficult unless activating, electron-releasing groups are present. pharmaguideline.com The ethyl group at C5 and the methyl group at C2 in this compound are both electron-donating, thus activating the ring for electrophilic attack. The general order of reactivity for electrophilic substitution is C5 > C4 > C2. pharmaguideline.com Since the C2 and C5 positions are already substituted in the target molecule, the most likely position for electrophilic attack is C4.

Recent advances have demonstrated that transition-metal catalysis can achieve direct C–H functionalization at specific positions. For example, palladium-catalyzed C5-alkylation of oxazoles with alkylboronic acids has been developed, providing a modern route for C(sp²)–C(sp³) bond formation. rsc.orgsci-hub.se While this would not be a substitution on the parent this compound, it is a key method for functionalizing oxazole rings at the C5 position during synthesis.

Reaction Type Reagents & Conditions Position Product Type Reference
FormylationVilsmeier-Haack (DMF, POCl₃)C4 (predicted)4-Formyl-5-ethyl-2-methyloxazole pharmaguideline.com
HalogenationN-Bromosuccinimide (NBS)C4 (predicted)4-Bromo-5-ethyl-2-methyloxazole sci-hub.se
C5-AlkylationAlkylboronic acid, Pd(OAc)₂, DDQC55-Alkyl-substituted oxazole rsc.orgmdpi.com
C2-ArylationAryl halide, Pd catalyst, ligandC22-Aryl-substituted oxazole beilstein-journals.org

Oxidation Reactions

The oxazole ring is susceptible to oxidative cleavage under strong conditions. Oxidizing agents such as ozone, chromic acid, or cold potassium permanganate (B83412) can open the ring, leading to the formation of acyclic products. pharmaguideline.com In contrast, hydrogen peroxide is generally unreactive towards the oxazole ring. pharmaguideline.com

The oxidation of oxazolines (the partially reduced form of oxazoles) to oxazoles is a common synthetic step, often achieved with reagents like manganese dioxide (MnO₂). rsc.org This highlights the relative stability of the aromatic oxazole ring compared to its non-aromatic counterpart. For this compound, oxidation could potentially affect the alkyl side chains, particularly at the carbon adjacent to the ring, although this typically requires specific conditions to avoid ring degradation.

Reduction Reactions

Reduction of the oxazole ring can lead to different products depending on the reagents and conditions used. Catalytic hydrogenation, for instance using a nickel and aluminum alloy in aqueous potassium hydroxide, can result in ring-opening. semanticscholar.org Milder reduction conditions can yield the corresponding non-aromatic oxazolines or fully saturated oxazolidines. The choice of catalyst and reaction parameters is crucial for controlling the extent of reduction and preserving the heterocyclic core if desired.

Ring-Forming and Ring-Modifying Reactions

The synthesis of the 2,5-disubstituted oxazole core of this compound can be achieved through several classical and modern methods. Key synthetic routes include:

Robinson-Gabriel Synthesis: This involves the cyclodehydration of an α-acylamino ketone. pharmaguideline.com

Reaction of α-haloketones with amides: A foundational method for forming 2,5-disubstituted oxazoles. pharmaguideline.com

Copper-catalyzed Oxidative Cyclization: Modern methods using copper catalysts can synthesize 2,5-disubstituted oxazoles from enamides or from reactions between alkenes and azides. rsc.orgorganic-chemistry.org

Once formed, the oxazole ring can undergo significant modifications, most notably through cycloaddition reactions. The oxazole ring can function as a diene in [4+2] cycloaddition reactions, particularly the Diels-Alder reaction. wikipedia.orgresearchgate.net This reaction is a powerful tool for constructing new ring systems.

Reaction with Alkenes: The Diels-Alder reaction of an oxazole with an alkene dienophile initially forms a bicyclic adduct which, upon loss of water, yields a substituted pyridine (B92270). wikipedia.org

Reaction with Alkynes: Reaction with an alkyne dienophile leads to a furan (B31954) derivative after the extrusion of a nitrile. clockss.org

The reactivity in these cycloadditions is enhanced by electron-donating substituents on the oxazole ring, making this compound a suitable substrate for such transformations. pharmaguideline.com

Dienophile Initial Adduct Final Product Reference
Alkene (e.g., Maleimide)Bicyclic oxa-aza intermediateSubstituted Pyridine wikipedia.orgwikipedia.org
Alkyne (e.g., DMAD)Bicyclic intermediateSubstituted Furan researchgate.netclockss.org
Heterodienophiles (e.g., C=O)Bicyclic intermediateNew Heterocycle (e.g., Oxazoline) clockss.org

Derivatization Strategies via Side Chains

The alkyl substituents at the C2 and C5 positions of this compound provide key handles for further functionalization without altering the aromatic ring itself.

The protons on the 2-methyl group are significantly acidic due to the adjacent electron-withdrawing nitrogen atom. This allows for selective deprotonation (lithiation) using strong bases. Research has shown that while many bases lead to a mixture of ring lithiation (at C5) and side-chain lithiation, the use of lithium diethylamide (LDEA) selectively generates the 2-(lithiomethyl)oxazole anion. acs.orgnih.gov This nucleophilic intermediate can then react with a variety of electrophiles to introduce new functional groups at the methyl position.

Base Solvent/Temp Ratio of 2-Ethyl (from methylation) to 2,5-Dimethyl Product Reference
n-BuLiTHF, -78 °C1 : 2.5 acs.org
LDATHF, -78 °C1 : 1.3 acs.org
LDEA THF, -78 °C >50 : 1 acs.org

Table based on methylation of 2-methyl-4-isopropyloxazole, demonstrating base selectivity.

This selective lithiation is a powerful strategy for derivatization:

Alkylation: Reaction with alkyl halides introduces longer carbon chains.

Aldol Addition: Reaction with aldehydes or ketones yields secondary or tertiary alcohols.

Acylation: Reaction with acid chlorides or esters produces ketones.

The ethyl group at the C5 position is less acidic and its functionalization is less straightforward. However, free-radical halogenation (e.g., using N-bromosuccinimide with a radical initiator) could potentially introduce a bromine atom at the benzylic-like position (Cα of the ethyl group), creating a reactive 5-(1-bromoethyl)-2-methyloxazole intermediate. This halide could then be displaced by various nucleophiles, offering another avenue for derivatization.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. While extensive experimental data for many complex oxazole (B20620) derivatives is available, specific experimental spectra for 5-Ethyl-2-methyloxazole are not widely published. However, predicted NMR data, based on computational models, provide valuable insights into its expected spectral features.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the ethyl and methyl groups, as well as the lone proton on the oxazole ring. The chemical shifts are influenced by the electronic environment of the heterocyclic ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The carbons of the oxazole ring are expected to resonate in the aromatic region, with the C2 and C5 carbons showing characteristic downfield shifts due to the influence of the adjacent heteroatoms.

Predicted NMR Data for this compound:

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | | :--- | :--- | | Chemical Shift (ppm) | Atom | Chemical Shift (ppm) | Atom | | Data not available | - | ~161.3 | C2 | | | | ~155.5 | C5 | | | | ~129.2 | C4 | | | | ~28.5 | Ethyl-CH₂ | | | | ~18.9 | Ethyl-CH₃ | | | | ~11.8 | Methyl-C₂ |

Note: The predicted data is derived from computational models for related structures and should be considered as an estimation. Experimental verification is required for precise chemical shift and coupling constant values.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₆H₉NO, corresponding to a monoisotopic mass of approximately 111.068 g/mol . lew.ro

In mass spectrometry, this compound is expected to exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the ethyl group and other characteristic fragmentations of the oxazole ring, providing valuable structural information.

Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like oxazoles exhibit characteristic UV absorption bands. While specific experimental UV-Vis data for this compound is not widely documented, substituted oxazoles are known to absorb in the UV region. For instance, various 4-benzyl-1,3-oxazole derivatives show absorption maxima (λmax) in the range of 203-340 nm. libretexts.org The exact position and intensity of the absorption peaks for this compound would depend on the electronic structure of the molecule and the solvent used for analysis.

X-ray Diffraction Analysis

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. As of the latest available data, there are no published X-ray crystal structures for this compound. This is likely because the compound exists as a liquid at room temperature, making single-crystal X-ray diffraction analysis challenging. Crystallization of the compound would be a prerequisite for such studies.

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for the separation, identification, and quantification of this compound from complex mixtures, such as food and beverage extracts.

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for the study of volatile and semi-volatile compounds. This compound has been identified as a volatile component in roasted cashew nuts and coffee aroma. vulcanchem.com In a study on the phytoconstituents of Chrysanthemum indicum L., this compound was identified with a retention time of 28.965 minutes under the specified GC-MS conditions.

The GC-MS analysis provides both the retention time, which is characteristic of the compound under specific chromatographic conditions, and the mass spectrum, which aids in its definitive identification.

Compound Retention Time (min) Molecular Formula Molecular Weight ( g/mol ) Source
This compound28.965C₆H₉NO111.14Chrysanthemum indicum L.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for the separation, identification, and quantification of individual chemical compounds within complex mixtures. For this compound, LC-MS provides a robust method for its detection and characterization, particularly in complex matrices such as natural product extracts.

Research has successfully employed Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer for the untargeted metabolomic profiling of coffee extracts, where this compound and its isomers were identified. nih.gov This approach leverages the high separation efficiency of UHPLC and the high mass accuracy of QTOF-MS.

The general methodology involves separating the analyte on a reverse-phase column, such as a C18 column. utm.my The mobile phase typically consists of a gradient mixture of water and a polar organic solvent like acetonitrile, with a small amount of an acid, such as formic acid, added to improve peak shape and ensure compatibility with mass spectrometry detection. utm.mysielc.com The eluent is then introduced into the mass spectrometer, often using an electrospray ionization (ESI) source, where the molecules are ionized before being detected by the mass analyzer. nih.gov LC-MS is also a critical tool for confirming the purity and regioselectivity of synthesized oxazole derivatives.

Table 1: Typical LC-MS Parameters for Oxazole Analysis

Parameter Description Source
Chromatography System Ultra-High-Performance Liquid Chromatography (UHPLC) nih.gov
Column POROSHELL 120 EC-C18 (or similar reverse-phase C18) utm.my
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile utm.my
Elution Gradient elution program utm.my
Ionization Source Dual Electrospray Jet Stream (or similar ESI) nih.gov
Mass Spectrometer Quadrupole Time-of-Flight (QTOF) nih.govutm.my

| Acquisition Mode | Full-SCAN, Positive Ion Mode, e.g., 100–1200 m/z | nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental, rapid, and cost-effective chromatographic technique used to monitor the progress of chemical reactions, assess the purity of a compound, and identify components in a mixture. reachdevices.com For the analysis of this compound and related heterocyclic compounds, TLC is a routinely used method. nottingham.ac.uk

The process involves spotting a dilute solution of the sample onto a plate coated with a thin layer of an adsorbent material, the stationary phase. reachdevices.com For oxazole derivatives, silica (B1680970) gel plates (e.g., silica gel 60 F254) are commonly used as the stationary phase. nottingham.ac.ukresearchgate.net The plate is then placed in a sealed chamber containing a solvent or solvent mixture, known as the mobile phase or eluent. reachdevices.com The mobile phase moves up the plate by capillary action, and the components of the sample mixture are separated based on their differential partitioning between the stationary and mobile phases. reachdevices.com

The choice of eluent is critical for achieving good separation. reachdevices.com Solvent systems for oxazoles often consist of a mixture of a non-polar solvent and a more polar solvent, such as petroleum ether/ethyl acetate (B1210297) or toluene/ethyl acetate. researchgate.netrsc.org After development, the separated spots are visualized. If the compounds are fluorescent or absorb ultraviolet (UV) light, they can be seen under a UV lamp. researchgate.net Alternatively, chromogenic reagents can be used. For nitrogen-containing heterocycles like oxazoles, specific reagents such as 2-Trichloromethylbenzimidazole (TCMB) can be sprayed on the plate to produce colored spots, allowing for selective detection. nih.gov

Table 2: General Parameters for TLC Analysis of Oxazoles

Parameter Description Source
Stationary Phase Silica gel 60 F254 pre-coated aluminum plates researchgate.net
Mobile Phase (Eluent) A mixture of non-polar and polar solvents. Examples:- Petroleum ether / Ethyl acetate (e.g., 20:1)- Toluene / Ethyl acetate (e.g., 6:4) researchgate.netrsc.org

| Visualization | - UV light (at 254 nm)- Chemical staining (e.g., 2-Trichloromethylbenzimidazole spray) | researchgate.netnih.gov |

Elemental Analysis

Elemental analysis is a cornerstone analytical procedure used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. Its primary role in synthetic chemistry is to verify the elemental composition of a compound, which provides strong evidence for its proposed molecular formula. oup.com For a pure sample of this compound, the experimentally determined percentages of C, H, and N should closely match the theoretical values calculated from its molecular formula, C₆H₉NO. jchr.org

The analysis is performed using a dedicated elemental analyzer, which combusts the sample at a high temperature to convert the elements into simple gases (e.g., CO₂, H₂O, N₂). These gases are then separated and quantified by a detector. The results are presented as a percentage of the total sample mass.

Discrepancies between found and calculated values can indicate the presence of impurities, such as residual solvents or inorganic salts from the synthesis. In cases where elemental analysis results conflict with purity data from other methods like HPLC, complementary techniques such as Thermogravimetric Analysis (TGA) can be employed to quantify non-volatile impurities or residual solvents.

Table 3: Elemental Composition of this compound (C₆H₉NO)

Element Molecular Formula Theoretical Mass %
Carbon (C) C₆ 64.84%
Hydrogen (H) H₉ 8.16%
Nitrogen (N) N 12.60%
Oxygen (O) O 14.40%

Calculated based on a molecular weight of 111.14 g/mol . jchr.org

Theoretical and Computational Studies on Oxazole Compounds

Electronic Structure Elucidation

The electronic structure of an oxazole (B20620) derivative is fundamental to its chemical behavior and biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of such molecules. irjweb.com Studies on substituted oxazoles have revealed that the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the resulting HOMO-LUMO energy gap are key determinants of their stability and reactivity. irjweb.comresearchgate.net

For 5-Ethyl-2-methyloxazole, the ethyl group at the C5 position and the methyl group at the C2 position are expected to influence the electronic distribution within the oxazole ring through inductive effects. These alkyl groups are electron-donating, which can raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

Calculated Electronic Properties of Substituted Oxazoles

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Oxazole-6.540.887.42
2-Methyloxazole (B1590312)-6.320.957.27
5-Ethyloxazole-6.280.917.19
This compound (Predicted)-6.150.987.13

This table presents hypothetical data based on general trends observed in computational studies of alkyl-substituted oxazoles for illustrative purposes.

Reactivity Predictions and Mechanistic Insights

The electronic structure directly informs the reactivity of this compound. The locations of the HOMO and LUMO indicate the likely sites for electrophilic and nucleophilic attack, respectively. For the oxazole ring, electrophilic substitution is generally favored at the C4 or C5 position, while nucleophilic attack is more likely at the C2 position. The presence of the electron-donating ethyl and methyl groups in this compound is predicted to further activate the ring towards electrophilic substitution.

Mechanistic insights into the reactions of oxazoles can be gained through computational modeling of reaction pathways. For instance, the Diels-Alder reaction, a common transformation for oxazoles, can be modeled to predict the stereochemistry and regioselectivity of the products. The ethyl and methyl substituents on this compound would be expected to influence the steric and electronic factors governing these cycloaddition reactions.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is frequently used to predict the binding mode of a small molecule ligand to a protein target. The oxazole scaffold has been identified as a key component in a variety of enzyme inhibitors and receptor antagonists. mdpi.com

Potential Protein Targets for Oxazole-Based Compounds

Protein Target ClassExamplesPotential Interactions with this compound
Kinasesp38 MAP kinase, Tyrosine kinasesHydrogen bonding with oxazole nitrogen, hydrophobic interactions with ethyl and methyl groups.
Nuclear ReceptorsPeroxisome proliferator-activated receptors (PPARs)Hydrophobic interactions with the alkyl substituents.
EnzymesCyclooxygenase (COX), Heme-binding proteinsCoordination with metal ions, hydrophobic interactions. nih.gov

In Silico Analysis for Molecular Design

In silico methods are invaluable for the rational design of new molecules with desired properties. Starting from a lead compound like this compound, computational tools can be used to predict the effects of structural modifications on its biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov

For instance, modifying the ethyl group to a larger or more polar substituent could enhance binding affinity or improve solubility. Similarly, replacing the methyl group with a hydrogen bond donor or acceptor could introduce new interactions with a protein target. In silico ADMET prediction tools can be used to assess the drug-likeness of these virtual compounds, helping to prioritize which derivatives to synthesize and test experimentally. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. wisdomlib.org For oxazole derivatives, QSAR studies have been successfully employed to develop models that can predict various activities, including antifungal and anticancer effects. wisdomlib.orgresearchgate.net

A QSAR model for a series of this compound analogs would typically involve the calculation of a wide range of molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). wisdomlib.org By correlating these descriptors with the measured biological activity of a training set of molecules, a predictive model can be built. This model can then be used to estimate the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. nih.govmdpi.com

Commonly Used Descriptors in QSAR Studies of Oxazoles

Descriptor ClassSpecific DescriptorsRelevance to this compound Derivatives
ElectronicHOMO/LUMO energies, Dipole moment, Partial chargesInfluence electrostatic interactions and reactivity.
StericMolecular weight, Molar refractivity, van der Waals volumeDetermine the fit of the molecule in a binding site.
HydrophobicLogPAffects membrane permeability and binding to hydrophobic pockets.
TopologicalConnectivity indices, Shape indicesEncode information about the molecular structure and branching. wisdomlib.org

Applications in Organic Synthesis and Catalysis

Role as Versatile Building Blocks for Complex Molecules

The oxazole (B20620) core is a privileged scaffold in the synthesis of complex molecules due to its inherent stability and the various reaction handles it can present. researchgate.net Compounds like 5-Ethyl-2-methyloxazole serve as versatile building blocks, providing a pre-formed heterocyclic core that can be incorporated into larger molecular architectures. evitachem.comsmolecule.com The ethyl group at the C5 position and the methyl group at the C2 position can influence the molecule's reactivity and spatial orientation, which is crucial in the construction of intricate three-dimensional structures.

Researchers have utilized substituted oxazoles as key fragments in the total synthesis of natural products. pitt.edu For example, the synthesis of marine-derived natural products often involves the strategic use of oxazole derivatives. chemrxiv.org The methodology frequently involves coupling the oxazole unit with other molecular fragments through reactions that target specific positions on the ring or its substituents. The general reactivity of 5-alkoxyoxazoles in transformations like hetero-Diels–Alder reactions and cycloadditions highlights the versatility of the oxazole ring system in creating other important scaffolds like pyridines and furans. researchgate.net

Table 1: Examples of Complex Molecules Synthesized Using Oxazole Building Blocks

Target Molecule ClassOxazole RoleSynthetic Strategy
Natural Products (e.g., Siphonazoles)Core structural unitUse of a functionalized oxazole as a conjunctive reagent for elaboration. researchgate.net
Biologically Active MacrocyclesHeterocyclic fragmentIncorporation into macrocyclic structures via multi-step synthesis. nih.gov
Pyridine (B92270) DerivativesDienophile PrecursorHetero-Diels-Alder reaction of an oxazole with a suitable dienophile. researchgate.net
Amino Acid DerivativesMasked Amino AcidRing-opening processes of 5-alkoxyoxazoles to reveal amino acid structures. researchgate.net

Intermediates in Multi-Step Organic Transformations

In addition to being starting building blocks, oxazole derivatives are crucial intermediates in lengthy synthetic sequences. A compound like this compound can be formed in one step of a reaction cascade and then transformed in a subsequent step. For instance, the Robinson-Gabriel synthesis and its modifications are classic methods for creating the oxazole ring, which then serves as an intermediate for further functionalization. pitt.edu

The oxazole ring can act as a stable protecting group for other functionalities or as a precursor to different functional groups. Its aromatic nature lends it a degree of stability, allowing it to survive various reaction conditions before being transformed at a later stage. chemrxiv.org For example, oxazole derivatives can be intermediates in the synthesis of peptides or complex aldehydes. The large-scale preparation of 2-methyloxazole-4-carboxaldehyde, a related structure, highlights the importance of oxazole intermediates in producing valuable chemical reagents. researchgate.net

Development of Oxazole-Based Ligands for Metal Catalysis

The nitrogen atom in the oxazole ring possesses a lone pair of electrons that can coordinate to metal centers, making oxazoles attractive candidates for the development of ligands in metal catalysis. The substituents at the C2 and C5 positions, such as the methyl and ethyl groups in this compound, can be used to fine-tune the steric and electronic properties of the resulting metal complex. This tuning is critical for controlling the activity and selectivity of the catalyst.

While simple oxazoles are weak bases, the incorporation of the oxazole moiety into larger, multidentate ligand frameworks can lead to highly effective catalysts. taylorandfrancis.com For example, the well-known BOX (bis(oxazoline)) ligands, which are structurally related to oxazoles, are highly successful in asymmetric catalysis. The development of ligands based on the oxazole core itself is an area of ongoing research, with the goal of creating novel catalysts for challenging transformations. The synthesis of oxazole-based macrocycles designed to interact with biological targets like proteases demonstrates the potential of these structures to act as complex ligands. nih.gov

Catalytic Applications in Specific Chemical Reactions

The application of oxazole-containing systems in catalysis is diverse. While the oxazole ring itself is not typically the catalytic species, it is a key component of ligands and substrates in various metal-catalyzed reactions.

One significant area is in cross-coupling reactions. Halogenated oxazoles, for example, can participate in Suzuki-Miyaura couplings, where the reactive C-Br or C-I bond allows for the formation of new carbon-carbon bonds. This is a powerful method for elaborating the oxazole core.

Furthermore, catalytic reactions are often employed to synthesize the oxazole ring itself. Iodine-catalyzed tandem oxidative cyclization provides a metal-free route to produce 2,5-disubstituted oxazoles. researchgate.net In other applications, the conversion of oxazolines (the reduced form of oxazoles) to oxazoles is achieved through oxidation using catalysts like manganese dioxide (MnO₂). rsc.org Asymmetric hydrogenation is another area where oxazole-related structures play a role. The hydrogenation of substrates containing α-ketoesters using chiral Ruthenium-based catalysts can produce chiral alcohols with high enantioselectivity, a reaction class relevant to precursors of substituted oxazoles. acs.org

Table 2: Catalytic Reactions Involving Oxazole Scaffolds

Reaction TypeRole of OxazoleCatalyst SystemFinding
OxidationProductManganese Dioxide (MnO₂)Flow synthesis method for oxidizing oxazolines to oxazoles. rsc.org
Oxidative CyclizationProductIodine (Metal-Free)Tandem reaction to form 2,5-disubstituted oxazoles from aldehydes. researchgate.net
Asymmetric HydrogenationSubstrate PrecursorRuthenium-SunPhosSequential hydrogenation of C=O and C=C bonds to give chiral products. acs.org
Suzuki-Miyaura CouplingSubstratePalladium CatalystCross-coupling of bromo-oxazoles to form C-C bonds.

Biological Activities and Mechanistic Investigations in Vitro and Preclinical Models

Antimicrobial Activity

Oxazole (B20620) derivatives have demonstrated notable activity against various microbial pathogens. These properties are often attributed to their ability to interfere with essential cellular processes in bacteria and fungi.

Studies have shown that certain oxazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study on Ethyl 5-Methyloxazole-4-carboxylate indicated a significant reduction in the growth of Staphylococcus aureus and Escherichia coli at concentrations exceeding 100 µg/mL. Other research has highlighted the antibacterial potential of various substituted oxazoles against strains like B. subtilis, S. aureus, E. coli, and K. pneumonia. d-nb.info Specifically, 2-tert-Butyl-4-(4-chlorophenyl)oxazole and 4-(4-bromophenyl)-2-tert-butyloxazole were identified as highly active compounds. d-nb.info The antimicrobial mechanism of oxazole compounds is thought to involve the disruption of microbial cell membranes or the inhibition of essential metabolic pathways.

Table 1: Antibacterial Activity of Selected Oxazole Derivatives
CompoundBacterial StrainObserved EffectReference
Ethyl 5-Methyloxazole-4-carboxylateS. aureus, E. coliSignificant growth reduction at >100 µg/mL
2-tert-Butyl-4-(4-chlorophenyl)oxazoleB. subtilis, S. aureus, E. coli, K. pneumoniaMost active compound in a synthesized series d-nb.info
4-(4-bromophenyl)-2-tert-butyloxazoleB. subtilis, S. aureus, E. coli, K. pneumoniaMost active compound in a synthesized series d-nb.info
Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonateS. epidermidis, B. subtilisMIC = 56.2 µg/mL mdpi.com

The antifungal potential of oxazole derivatives has also been well-documented. d-nb.infoderpharmachemica.com Some compounds have shown efficacy comparable to or greater than standard antifungal drugs. For example, in a study of benzo[d]oxazoles, two compounds demonstrated superior or comparable activity to the reference drug 5-flourocytosine. d-nb.info Research on isoxazole (B147169) derivatives has also revealed significant antifungal properties. derpharmachemica.com Ethyl 5-methylisoxazole-4-carboxylate has been noted to show systemic antifungal activity. ontosight.ai Furthermore, certain N-(substituted aryl) isoxazole-4-carboxamides, such as N-(2-chloro-5-nitrophenyl)-5-methylisoxazole-4-carboxamide and N-(4-cyano-3-(trifluoro-methyl)-phenyl)-5-methylisoxazole-4-carbox-amide, have demonstrated good antifungal activity. derpharmachemica.com

Anti-inflammatory Properties

Several oxazole and isoxazole derivatives have been investigated for their ability to modulate inflammatory responses. Their mechanisms often involve the inhibition of key inflammatory mediators.

Research has indicated that some oxazole compounds can reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). For instance, the active metabolite of UTL-5g, 5-methylisoxazole-3-carboxylic acid (Isox), has been shown to possess anti-inflammatory effects, which are believed to be at least partially responsible for its protective effects against doxorubicin-induced cardiac injury. nwpii.com Studies on other isoxazole derivatives have also demonstrated anti-inflammatory activity in animal models, such as the carrageenan-induced edema model. nwpii.comjocpr.com

Table 2: Anti-inflammatory Activity of Selected Isoxazole Derivatives
CompoundModel/TargetObserved EffectReference
Ethyl 5-methyloxazole-2-carboxylateCellular modelsReduces TNF-alpha and IL-6 levels
5-Methylisoxazole-3-carboxylic acid (Isox)Carrageenan-induced edema modelSignificant anti-inflammatory effect nwpii.com
4-(5-methylisoxazol-3-ylamino) thiazole (B1198619) derivativesIn vivo screeningVarying degrees of anti-inflammatory potency jocpr.com

Anticancer Activity

The potential of oxazole derivatives as anticancer agents is an active area of research. These compounds have been shown to inhibit the growth of various cancer cell lines through different mechanisms of action.

Numerous studies have reported the in vitro anticancer activity of oxazole and isoxazole derivatives. unife.itontosight.airesearchgate.netresearchgate.net For example, multiple 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles have exhibited potent antiproliferative activity against a panel of cancer cell lines, with some compounds showing IC50 values in the nanomolar range. researchgate.net These compounds were found to inhibit tubulin polymerization. researchgate.net Another study on 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates identified Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate as having a broad range of cytotoxic activity against 60 human cancer cell lines. researchgate.net Derivatives of 5-(Bromomethyl)-2-methyloxazole are also being explored for their potential as antitumor agents, possibly by inhibiting tubulin polymerization or interfering with cell signaling pathways. evitachem.com

Table 3: In Vitro Anticancer Activity of Selected Oxazole Derivatives
CompoundCancer Cell LinesObserved Effect (IC50/GI50)Reference
2-Methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole (4g)Various cancer cell linesIC50: 0.35-4.6 nM researchgate.net
2-Methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole (4i)Various cancer cell linesIC50: 0.5–20.2 nM researchgate.net
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate60 human cancer cell linesAverage GI50: 5.37 µM researchgate.net

Interaction with Molecular Targets (e.g., tubulin binding, inhibition of tubulin polymerization)

There is a lack of specific research on the direct interaction of 5-Ethyl-2-methyloxazole with tubulin. However, studies on other substituted 2-methyloxazole (B1590312) derivatives have shown significant activity as antitubulin agents. researchgate.netnih.gov For instance, a series of 2-methyl-4,5-disubstituted oxazoles, designed as analogs of Combretastatin (B1194345) A-4, have been found to bind to the colchicine (B1669291) site on β-tubulin. researchgate.netnih.govunife.it This binding action interferes with the assembly of microtubules, a critical process for cell division, leading to an inhibition of tubulin polymerization at submicromolar concentrations. researchgate.netnih.gov

Notably, certain derivatives with a 3',4',5'-trimethoxyphenyl ring at either the C-4 or C-5 position of the 2-methyloxazole core exhibited potent antiproliferative activity. researchgate.netnih.gov Molecular modeling has suggested that the trimethoxyphenyl ring fits into a pocket of the colchicine binding site, while other substituents on the oxazole ring occupy a nearby hydrophobic subpocket, stabilizing the interaction. unife.it

Table 1: Tubulin Polymerization Inhibition by Related 2-Methyloxazole Derivatives Note: The following data is for related compounds, not this compound.

Compound Description IC50 (Tubulin Polymerization) Reference
4g 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole Submicromolar Concentrations researchgate.net

| 4i | 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole | Submicromolar Concentrations | researchgate.net |

Induction of Apoptosis Pathways (e.g., mitochondrial pathway)

Specific studies detailing the induction of apoptosis by this compound are not available. However, research into related, more complex 2-methyloxazole derivatives indicates that their anticancer activity is linked to the induction of programmed cell death. For example, compound 4i , a potent inhibitor of tubulin polymerization, was shown to strongly induce apoptosis. researchgate.netnih.gov Further investigation revealed that this process follows the mitochondrial pathway of apoptosis. researchgate.netnih.gov The mitochondrial, or intrinsic, pathway is a major mechanism for apoptosis, initiated by the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. nih.govscielo.org.ar This release triggers a cascade of caspase activation, including caspase-9 and caspase-3, ultimately leading to cell death. scielo.org.ararchivesofmedicalscience.com The disruption of the microtubule network by tubulin inhibitors is a known trigger for the mitochondrial apoptotic pathway. nih.gov

Preclinical Antitumor Efficacy in Animal Models

While no in vivo antitumor efficacy studies for this compound have been published, preclinical animal models have been used to evaluate the effectiveness of related oxazole derivatives. The compound 4i , which demonstrated potent in vitro antiproliferative activity and tubulin polymerization inhibition, was tested in a mouse syngeneic tumor model. researchgate.net The results showed that it possessed high antitumor activity, significantly reducing tumor mass at doses considerably lower than those required for the established anticancer agent Combretastatin A4-phosphate. researchgate.net Such findings in animal models are crucial for determining the potential of a compound to be developed further as a therapeutic agent. nih.gov

Antiviral Activity

There is no specific information in the reviewed literature regarding the antiviral activity of this compound. However, the broader classes of oxazole and isoxazole derivatives have been explored for their potential as antiviral agents. smolecule.com For example, compounds containing tandem 2,4-disubstituted methyloxazole-thiazole subunits have demonstrated moderate activity against influenza A virus. mdpi.com Additionally, some isoxazole-based compounds have been noted for their potential antiviral properties. smolecule.com These findings suggest that the oxazole scaffold is of interest in the development of new antiviral therapies, but research specifically implicating this compound is needed.

Immunomodulatory Effects (e.g., inhibition of lymphocyte proliferation, modulation of cytokine production)

Direct evidence of the immunomodulatory effects of this compound is not available in the current scientific literature. However, the isoxazole ring, which is structurally related to the oxazole ring, is a component of various compounds that have been shown to regulate immune functions. nih.gov Certain isoxazole derivatives have demonstrated the ability to inhibit the proliferation of immune cells, such as lymphocytes, and to modulate the production of cytokines, which are key signaling molecules in the immune system. nih.govevitachem.comevitachem.com For instance, some derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have been shown to inhibit the proliferation of peripheral blood mononuclear cells and affect cytokine production. nih.govsmolecule.com These activities highlight the potential for small heterocyclic molecules to influence immune responses, though specific studies on this compound are required.

Enzyme Inhibition and Receptor Modulation

Identification of Specific Molecular Targets

Specific molecular targets for this compound have not been explicitly identified in the available research. The general class of oxazole compounds, however, has been investigated for interactions with various enzymes and receptors. For example, some oxazole derivatives have been studied as potential inhibitors of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a protein involved in inflammatory diseases. smolecule.com Furthermore, structural analogs like oxazole-5-carboxamide (B136671) derivatives have shown inhibitory activity against succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. smolecule.com Other related compounds have been found to interact with targets such as the cereblon protein, which is involved in protein degradation pathways. These examples show that the oxazole scaffold can be a platform for targeting specific enzymes and receptors, although the precise targets of this compound remain to be elucidated.

Applications in Materials Science and Engineering

Oxazole-Based Polymers

Oxazole-containing polymers are a subject of ongoing research due to their potential to create materials with unique thermal, mechanical, and optical properties. The incorporation of the oxazole (B20620) ring into a polymer backbone can enhance thermal stability and rigidity. One area of investigation involves the use of 2-alkyloxazolines as monomers for cationic ring-opening polymerization to create poly(2-alkyloxazoline)s. wikipedia.org For instance, 2-ethyl-2-oxazoline (B78409) is utilized as a monomer to produce poly(2-ethyl-2-oxazoline), a water-soluble and biocompatible polymer with potential applications in biomedicine, coatings, and adhesives. wikipedia.orgresearchgate.net

While there is extensive research on polymers derived from 2-substituted oxazolines, specific studies on the synthesis and properties of polymers derived directly from 5-Ethyl-2-methyloxazole are not prominently featured in the available literature. The synthesis of a related compound, t-butyl this compound-4-carboxylate, has been documented, suggesting its potential as a monomer or a precursor for functional polymers. oup.com

Fluorescent Dyes and Luminescent Materials

Oxazole derivatives are recognized for their fluorescent properties and are investigated for use as fluorescent dyes and luminescent materials. google.com The oxazole scaffold is a component of some fluorescent probes used in biological research. nih.gov The emission properties of these materials can often be tuned by modifying the substituents on the oxazole ring. sci-hub.se

Research into the luminescent properties of various imidazole (B134444) and oxazole-based heterocycles has shown that oxazole derivatives can exhibit high photoluminescence efficiencies. sci-hub.se For example, some oxazole-based dyes have been synthesized and their spectral properties studied, showing absorption in the visible region and moderate to strong fluorescence. oled.com However, specific data on the fluorescence quantum yield and emission spectra of this compound are not readily found in the reviewed literature. While related compounds like ethyl 5-methyloxazole-4-carboxylate are utilized in the synthesis of fluorescent dyes, direct application of this compound in this area is not explicitly detailed. chemsynthesis.com

Electronic Applications

The electronic properties of oxazole-containing compounds make them candidates for applications in organic electronics. google.com Oxazole derivatives have been studied for their potential use in organic light-emitting diodes (OLEDs) and as n-type organic semiconductors. sci-hub.seresearchgate.net The oxazole ring can act as a moderate electron-accepting unit, which is a useful property in the design of materials for electronic devices. ugent.be

Theoretical studies on some oxazole derivatives have shown that they possess small reorganization energies for electron transport, suggesting they could be good candidates for n-type semiconductor materials. researchgate.net For instance, the electron reorganization energy of some oxazole derivatives has been computed to be comparable to well-known n-type semiconductors. sci-hub.se While there is interest in using oxazole derivatives for creating conductive polymers and other materials with specific electronic functionalities, research specifically detailing the electronic properties and applications of this compound is scarce.

Bioimaging Applications

The fluorescence of oxazole derivatives has led to their investigation as probes for bioimaging. google.com Small organic fluorophores are in demand for sensing and imaging cellular organelles due to their non-invasive nature and high sensitivity. nih.gov Oxazole-based probes can be designed to target specific cellular components. nih.gov

For example, fluorescent probes based on a macrocyclic peptide scaffold containing a fluorescent tag have been developed for imaging cancer cells. nih.gov Additionally, naphthoxazole and benzoxazole (B165842) derivatives are being explored as fluorescent DNA probes. rsc.org While the oxazole core is a key component in these applications, there is no specific mention in the surveyed literature of this compound being developed or used as a bioimaging probe.

Applications in Agrochemicals

Fungicides

Similar to its potential role in pesticides and herbicides, the application of 5-Ethyl-2-methyloxazole as a fungicide is primarily inferred from research on the broader category of oxazole (B20620) and isoxazole (B147169) derivatives. The oxazole ring is a component of some compounds investigated for antifungal properties. For example, studies on 3-(substituted oxy)-5-methylisoxazoles have explored their fungicidal activities against various plant pathogens. jst.go.jp Additionally, certain isoxazolecarboxamides have been synthesized and tested for their activity against fungal strains like Alternaria alternata and Botrytis cinerea. scielo.org.mx

Despite the fungicidal potential demonstrated by related chemical structures, there is a lack of specific research data on the fungicidal properties of this compound itself. The existing research on analogous compounds provides a basis for potential future studies into the antifungal capabilities of this compound, but as of now, no direct applications have been documented.

Table 2: Research Findings on Fungicidal Activity

Compound Target Fungi Efficacy
This compound Not specified in available research Data not available
3-(substituted oxy)-5-methylisoxazoles Various plant pathogens Antifungal activities examined. jst.go.jp

Occurrence, Detection, and Role in Metabolomics

Detection in Food Products (e.g., Coffee, Nuts)

5-Ethyl-2-methyloxazole has been primarily detected in roasted food products, with coffee and nuts being notable examples. The formation of this and other oxazoles is a complex process influenced by the chemical composition of the raw food material and the parameters of the thermal processing.

Coffee:

The roasting of coffee beans initiates a series of chemical transformations, including the Maillard reaction, which is crucial for the development of the characteristic flavor and aroma of coffee. This reaction occurs between amino acids and reducing sugars at elevated temperatures berto-online.comperfectdailygrind.combaristahustle.com. During this process, a multitude of volatile compounds are generated, including a class of heterocyclic compounds known as oxazoles sandiego.edu.

Studies analyzing the volatile chemical profile of roasted coffee beans have identified this compound as one of the many components. The concentration of such volatile compounds is dependent on the roasting conditions, such as temperature and duration sandiego.edu. For instance, different roasting intensities (light, medium, city, and French roast) lead to varying concentrations of different chemical classes, with pyridines and pyrroles generally increasing at higher roasting intensities, while furans may decrease sandiego.edu. The specific precursors and reaction pathways leading to the formation of this compound in coffee involve the interaction of specific amino acids and sugars present in the green coffee beans under the thermal load of the roasting process.

Nuts:

Similar to coffee, the roasting of nuts also induces the Maillard reaction, leading to the formation of a rich profile of volatile compounds that contribute to their desirable flavor. Research on the volatile components of roasted almonds has shown a significant increase in heterocyclic and sulfur-containing compounds in response to roasting. While raw almonds have a volatile profile dominated by compounds like benzaldehyde, roasted almonds see a marked increase in pyrazines and other Maillard reaction products ucdavis.edu.

Table 1: Detection of this compound in Food Products

Food Product Processing Key Chemical Reaction Reference
Coffee Beans Roasting Maillard Reaction sandiego.edu
Nuts (e.g., Almonds) Roasting Maillard Reaction ucdavis.eduresearchgate.netnih.gov

Potential as Biomarkers

In the field of metabolomics, a biomarker of food intake is a measurable compound in a biological sample (such as urine, blood, or plasma) that can indicate the consumption of a specific food or food group. The identification of reliable dietary biomarkers is crucial for nutritional epidemiology, as it provides an objective measure of dietary exposure, overcoming the limitations of self-reported data like food frequency questionnaires nih.govfrontiersin.orgsemanticscholar.org.

The presence of this compound in specific thermally processed foods like coffee and roasted nuts suggests its potential as a biomarker for the consumption of these products. For a compound to be a viable biomarker, it should ideally be specific to a particular food or a small group of foods, be absorbed and excreted in a dose-dependent manner, and be detectable by analytical methods.

While numerous studies have focused on identifying urinary biomarkers for coffee consumption, they have primarily centered on compounds like chlorogenic acids, polyphenols, and methylxanthines nih.govfrontiersin.orgtechnologynetworks.com. Similarly, research into biomarkers for nut consumption has looked at lipid metabolites and other compounds conexiant.com. To date, this compound has not been extensively investigated or validated as a specific biomarker for coffee or nut intake in human intervention or observational studies.

However, the general class of oxazole (B20620) compounds, which can be derived from dietary sources, has been shown to have biological activity nih.govjapsonline.comnih.gov. This indicates that dietary oxazoles are absorbed and metabolized by the body, a prerequisite for a compound to serve as a biomarker. The specificity of this compound to foods that undergo significant thermal processing could make it a candidate marker for the intake of "processed" foods, particularly those rich in precursors for the Maillard reaction.

Further research is needed to explore this potential. Such studies would need to:

Quantify the levels of this compound in a wider range of food products to assess its specificity.

Conduct human intervention studies to track the absorption, metabolism, and excretion of this compound after consumption of coffee or roasted nuts.

Develop and validate sensitive analytical methods for the detection of this compound and its metabolites in biological fluids.

Should such research demonstrate a reliable correlation between the intake of foods containing this compound and its presence in biological samples, it could become a useful tool in nutritional science.

Future Research Directions and Perspectives

Design and Synthesis of Novel Oxazole (B20620) Chemical Scaffolds

The 5-Ethyl-2-methyloxazole core serves as a versatile starting point for the design of novel chemical scaffolds. The substitution pattern on the oxazole ring is a critical determinant of biological activity. nih.govd-nb.info Future work will likely focus on creating libraries of derivatives by introducing various functional groups at the C4 and C5 positions, as well as modifying the existing ethyl and methyl groups.

Classical synthetic routes such as the Robinson-Gabriel and Fischer oxazole syntheses provide a foundational approach for creating 2,5-disubstituted oxazoles. ijpsonline.com However, future research will increasingly rely on more advanced and versatile methods to generate structural diversity. A promising strategy involves the synthesis of halogenated oxazole intermediates, such as bromooxazoles, which can then serve as multipurpose building blocks. sci-hub.se For instance, a regiocontrolled lithiation followed by reaction with an electrophilic bromine source can produce bromooxazoles that are amenable to subsequent palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. sci-hub.sethieme-connect.com This allows for the introduction of a wide array of aryl and heteroaryl substituents.

Another modern approach is the [3+2] cycloaddition reaction between isocyanides and acid chlorides, which offers a mild and efficient pathway to 4,5-disubstituted oxazoles. rsc.org The development of one-pot, multi-component reactions will also be crucial for synthesizing complex oxazole derivatives efficiently. ijpsonline.com By exploring these synthetic strategies, researchers can generate novel scaffolds based on this compound, systematically probing the structure-activity relationship (SAR) to identify promising new compounds. For example, the synthesis of ethynyl (B1212043) oxazoles creates versatile reagents for "click chemistry," enabling linkage to other molecular fragments to build complex architectures. chemrxiv.org

Enhanced Bioactivity and Selectivity in Targeted Applications

Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. nih.govbohrium.comjrespharm.com A key future direction is the strategic modification of the this compound structure to enhance potency against specific biological targets while minimizing off-target effects.

Research has shown that even minor structural modifications can lead to significant changes in bioactivity and selectivity. For example, in a series of 2-methyloxazole (B1590312) derivatives designed as anticancer agents, the substitution at the C5 position with moieties like a m-fluoro-p-methoxyphenyl or a p-ethoxyphenyl group resulted in compounds with nanomolar antiproliferative activity, comparable to the potent natural product combretastatin (B1194345) A-4. researchgate.net Similarly, the introduction of an amino group in place of a methyl group on an isoxazole (B147169) scaffold was found to improve both the inhibitory activity and selectivity for the COX-1 enzyme. nih.gov

Future studies on this compound derivatives will likely involve the synthesis of analogues with diverse substituents to probe interactions with specific biological targets. For instance, creating derivatives with different aryl groups, as seen in mGluR5 antagonists, could lead to new agents for treating neurological disorders. thieme-connect.com The goal is to develop compounds with high affinity and selectivity for their intended targets, such as enzymes, receptors, or protein-protein interactions. acs.org

Table 1: Examples of Substituent Effects on the Bioactivity of Oxazole/Isoxazole Scaffolds

Scaffold Key Substituents Target/Activity Key Finding Citation
2-Methyl-4-(3′,4′,5′-trimethoxyphenyl)oxazole C5-substituent: p-ethoxyphenyl Tubulin polymerization inhibitor (Anticancer) Exhibited potent antiproliferative activity with IC50 values as low as 0.5 nM. researchgate.net researchgate.net
Spirooxindole-pyrrolidine C1'-ethyl, C4'-(3-chloro-2-fluorophenyl) MDM2 inhibitor (Anticancer) Compound achieved high binding affinity (Ki < 1 nM) and potent cell growth inhibition. acs.org acs.org
3-phenylisoxazole C5-substituent: -NH2 (vs. -CH3) COX-1 inhibitor (Anti-inflammatory) The amino group improved COX-1 selectivity and inhibitory activity. nih.gov nih.gov

Strategies for Overcoming Drug Resistance through Oxazole Modification

Drug resistance is a major obstacle in the treatment of diseases like cancer and infectious diseases. nih.gov Developing novel agents that can overcome or circumvent resistance mechanisms is a critical area of research. The oxazole scaffold represents a promising platform for this endeavor.

One key mechanism of drug resistance is the overexpression of efflux pumps, such as P-glycoprotein, which actively remove therapeutic agents from cells, reducing their intracellular concentration and efficacy. nih.gov A notable example of an oxazole-containing natural product, Dendroamide A, has demonstrated the ability to reverse P-glycoprotein-mediated drug resistance in tumor cells. researchgate.net This provides a strong rationale for exploring this compound derivatives as potential modulators of drug resistance.

Future research could focus on designing modifications to the this compound structure to create compounds that either inhibit efflux pumps directly or are poor substrates for them. nih.gov Another strategy is to develop oxazole derivatives that target cellular pathways distinct from those affected by existing drugs, thereby creating agents effective against resistant cell lines. nih.gov This could involve designing molecules that induce alternative cell death pathways or inhibit targets essential for the survival of resistant cells. By combining the versatile oxazole core with functional groups known to interact with resistance-mediating proteins, novel therapeutics that resensitize resistant cells to existing treatments or are effective as standalone therapies could be discovered.

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry is crucial for enabling the exploration of novel chemical structures. Future research on this compound and its derivatives will benefit from the development of more efficient, scalable, and environmentally friendly synthetic methods. ijpsonline.com

There is a clear trend away from classical, often harsh, synthetic conditions (e.g., using strong acids like H₂SO₄ or reagents like POCl₃) towards greener and milder alternatives. ijpsonline.com This includes the use of metal-catalyzed reactions, which can proceed under milder conditions with high selectivity. thieme-connect.comrsc.org For example, rhodium-catalyzed methods have been employed for oxazole synthesis. derpharmachemica.com Furthermore, the development of continuous flow processes for known synthetic routes can improve safety, efficiency, and scalability, as has been demonstrated for the synthesis of other heterocyclic compounds. beilstein-journals.org

Future methodologies will likely focus on:

Catalyst Development: Discovering new catalysts (both metal-based and organocatalysts) that enable novel transformations or improve the efficiency and selectivity of existing ones.

Alternative Energy Sources: Utilizing microwave irradiation or sonication to accelerate reaction times and improve yields, often under solvent-free or greener solvent conditions.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, minimizing waste. An atom-economic approach to pyrrolo[2,3-d]oxazoles has been demonstrated through the isomerization of 5-(2H-azirin-2-yl)oxazoles. mdpi.com

By embracing these advanced methodologies, the synthesis of this compound derivatives can become more practical and sustainable, facilitating the rapid generation of compound libraries for biological screening.

Integrated Computational and Experimental Approaches for Discovery and Elucidation

The integration of computational modeling with experimental synthesis and testing has become an indispensable tool in modern drug discovery. This synergistic approach can accelerate the identification of promising lead compounds and provide deeper insights into their mechanisms of action.

In the context of this compound, future research will heavily leverage computational tools for:

Virtual Screening and Docking: In silico docking studies can predict how potential derivatives bind to the active site of a biological target, such as an enzyme or receptor. acs.orgdergipark.org.tr This allows for the prioritization of compounds for synthesis, saving significant time and resources. For example, docking was used to predict the antitubercular potency of pyrazole-substituted oxazole derivatives. jrespharm.comdergipark.org.tr

Predicting Physicochemical Properties: Computational tools can estimate drug-likeness properties (e.g., solubility, permeability) early in the discovery process, helping to guide the design of molecules with better pharmacokinetic profiles. acs.org

Mechanism Elucidation: Quantum mechanics methods, like Density Functional Theory (DFT), can be used to model reaction mechanisms and predict the electronic properties and spectroscopic characteristics of novel compounds, aiding in their structural confirmation. smolecule.com

Binding Free Energy Calculations: More advanced computational techniques, such as alchemical relative binding free energy calculations, can provide quantitative predictions of binding affinity, guiding the optimization of lead compounds to enhance their potency. acs.org

An integrated workflow would involve using computational models to design a focused library of this compound derivatives with a high probability of activity. These prioritized compounds would then be synthesized and evaluated in biological assays. The experimental results would, in turn, be used to refine and validate the computational models, creating a feedback loop that progressively improves the predictive power of the in silico methods and accelerates the discovery of new therapeutic agents. acs.orgacs.org

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